
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a compound that belongs to the class of substituted pyridines Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring structure This particular compound features a methoxy group at the 3-position and a piperidin-4-ylmethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxypyridine with a piperidin-4-ylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methoxypyridine and piperidin-4-ylmethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 3-methoxypyridine, making it nucleophilic. The nucleophilic pyridine then attacks the piperidin-4-ylmethyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(piperidin-4-ylmethyl)pyridine or 3-formyl-5-(piperidin-4-ylmethyl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-4-ylmethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. One notable target is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. The compound acts as a potent inhibitor of LSD1, leading to increased methylation levels of histone H3 lysine 4 (H3K4). This inhibition can result in altered gene expression and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: Lacks the piperidin-4-ylmethyl group, making it less complex and potentially less biologically active.
4-Methoxypyridine: Similar structure but with the methoxy group at the 4-position.
3-Methoxy-1-propanol: Contains a methoxy group but lacks the pyridine ring and piperidin-4-ylmethyl group.
Uniqueness
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is unique due to the presence of both the methoxy group and the piperidin-4-ylmethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h7-10,13H,2-6H2,1H3 |
InChI Key |
JAJNYTUAKLWKQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




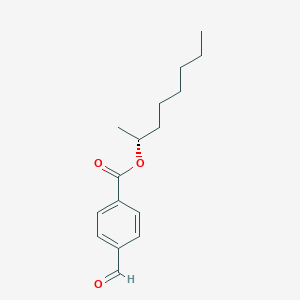
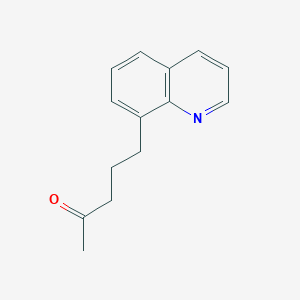
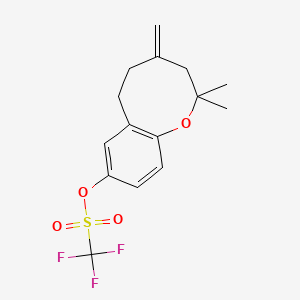
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
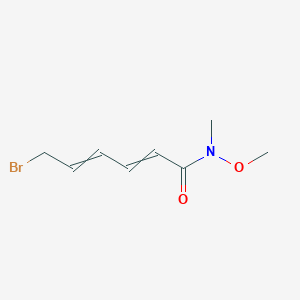
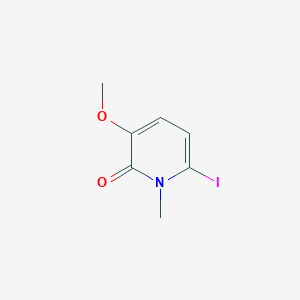
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
